Fmoc-d-asp-otbu

Peptide Stereochemistry Enantiomeric Purity D-Amino Acid Incorporation

Fmoc-D-Asp-OtBu is the differentiated D-aspartic acid building block for Fmoc/tBu SPPS. Its D-configuration ensures resistance to endogenous proteases, extending in vivo peptide half-life. The orthogonal tBu side-chain protecting group prevents aspartimide formation during chain elongation and enables selective post-synthetic modification. With enantiomeric purity ≥99.0% and HPLC purity ≥98%, it is the reliable choice for peptide therapeutic development, SAR studies, and automated high-throughput production. Choose Fmoc-D-Asp-OtBu for superior yield, purity, and reproducibility.

Molecular Formula C23H25NO6
Molecular Weight 411.4 g/mol
CAS No. 134098-70-7
Cat. No. B557725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-d-asp-otbu
CAS134098-70-7
Synonymsfmoc-d-asp-otbu; Fmoc-D-Asparticacid1-tert-butylester; 134098-70-7; AmbotzFAA1311; SCHEMBL7423417; CTK8C5185; MolPort-006-705-565; ACT10803; ZINC2560715; ANW-74498; CF-781; AJ-40630; AK-49702; AN-32013; TR-004617; FT-0658408; FT-0679697; FT-0686518; FT-0688452; ST24047248; J-300079; Q-101784; (3R)-4-(tert-butoxy)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-oxobutanoicacid; (3R)-4-tert-butoxy-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-butanoicacid; (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoicacid
Molecular FormulaC23H25NO6
Molecular Weight411.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C23H25NO6/c1-23(2,3)30-21(27)19(12-20(25)26)24-22(28)29-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,28)(H,25,26)/t19-/m1/s1
InChIKeyVZXQYACYLGRQJU-LJQANCHMSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-D-Asp-OtBu (CAS 134098-70-7) for D-Aspartic Acid Incorporation in Fmoc-SPPS: Procurement-Focused Technical Overview


Fmoc-D-Asp-OtBu (N-α-Fmoc-D-aspartic acid α-tert-butyl ester, CAS 134098-70-7) is an orthogonally protected D-aspartic acid derivative engineered for Fmoc/tBu solid-phase peptide synthesis (SPPS). The compound combines base-labile Fmoc Nα-protection with acid-labile tert-butyl (tBu) β-carboxyl side-chain protection, enabling stepwise incorporation of D-aspartic acid residues while preserving the side-chain carboxyl for post-synthetic modification or selective deprotection . Commercial availability includes material with enantiomeric purity ≥99.0% (a/a) and HPLC purity ≥98.0-99.0% .

Why Fmoc-D-Asp-OtBu Cannot Be Casually Substituted with L-Aspartate or Unprotected D-Aspartate Building Blocks in Critical Syntheses


Substituting Fmoc-D-Asp-OtBu with seemingly related analogs introduces quantifiable risks in peptide synthesis outcomes. The D-configuration directly influences peptide stereochemistry and downstream biological properties, as L- and D-enantiomers are not interchangeable in receptor recognition or enzymatic stability contexts [1]. Furthermore, the absence of the tBu side-chain protecting group in compounds like Fmoc-D-Asp-OH permits uncontrolled aspartimide formation and side reactions during chain elongation, while alternative β-carboxyl protection strategies (e.g., OMpe, ODMab) exhibit distinct stability profiles under basic deprotection conditions [2][3]. These differences are not merely cosmetic; they translate into measurable variations in crude purity, isolated yield, and in vivo peptide stability.

Quantitative Differentiation Evidence: How Fmoc-D-Asp-OtBu Compares to Analogs on Key Procurement and Performance Metrics


Enantiomeric Purity and Optical Rotation: Differentiating Fmoc-D-Asp-OtBu from Fmoc-L-Asp-OtBu

Fmoc-D-Asp-OtBu exhibits enantiomeric purity ≥99.0% (a/a) as determined by HPLC . The D-configuration is confirmed by specific optical rotation [α]D20 = +24 ± 2° (c=1 in DMF) . In direct comparison, the L-enantiomer (Fmoc-L-Asp-OtBu, CAS 71989-14-5) displays opposite optical rotation of −24 ± 2° (c=1 in DMF) . This stereochemical difference is non-trivial: peptides synthesized with the D-enantiomer demonstrate enhanced resistance to enzymatic degradation in vivo, as shown in a comparative study where 67Ga-DOTA-(D-Asp)14 exhibited significantly higher intact complex proportion in urine versus the L-aspartate analog [1].

Peptide Stereochemistry Enantiomeric Purity D-Amino Acid Incorporation

HPLC Purity Specifications and Batch-to-Batch Consistency in Commercial Fmoc-D-Asp-OtBu

Commercial Fmoc-D-Asp-OtBu is routinely supplied with HPLC purity specifications ranging from ≥98.0% to ≥99.0% . The Novabiochem® grade material achieves HPLC purity ≥98.0% (area%) with supplementary purity metrics including ≥95.0% acidimetric assay and ≥98% TLC . In comparison, the alternative side-chain protected derivative Fmoc-D-Asp(OtBu)-OH (CAS 112883-39-3) is offered with slightly higher HPLC purity specification of ≥99.0% (area%) and enantiomeric purity ≥99.5% (a/a) . While both meet standard SPPS requirements, the 1-2% purity differential may be consequential for long or aggregation-prone sequences where cumulative impurity effects reduce overall yield.

HPLC Purity Quality Control Peptide Synthesis Reproducibility

D-Amino Acid-Containing Peptide Stability: Comparative In Vivo Data for D-Aspartic Acid vs. L-Aspartic Acid Peptides

Peptides synthesized using Fmoc-D-Asp-OtBu incorporate D-aspartic acid residues that confer enhanced resistance to enzymatic degradation in vivo. In a controlled study of 67Ga-DOTA-(Asp)n conjugates (n=2-14), the proportion of intact complex detected in urine after injection was significantly higher for the D-Asp14 peptide compared to its L-Asp14 counterpart [1]. Specifically, 67Ga-DOTA-(D-Asp)14 maintained substantially greater structural integrity post-administration than 67Ga-DOTA-(L-Asp)14 [1]. While this study used poly-aspartic acid sequences rather than single residues, it establishes the class-level principle that D-aspartic acid incorporation reduces proteolytic susceptibility relative to L-aspartic acid.

In Vivo Stability Proteolytic Resistance D-Amino Acid Peptides

Solubility Profile in DMF: Enabling High-Concentration Coupling Reactions in SPPS

Fmoc-D-Asp-OtBu demonstrates clear solubility at a concentration of 1 mmol in 2 mL DMF (0.5 M) . This solubility is essential for achieving efficient coupling during solid-phase peptide synthesis, where reagents are typically dissolved in DMF at concentrations of 0.2-0.5 M. The compound is also soluble in DMSO at 90 mg/mL . While solubility data for direct comparators under identical conditions are not uniformly reported, the DMF solubility specification provides a benchmark for formulation in automated synthesizer protocols.

Solubility DMF Compatibility SPPS Coupling Efficiency

Recommended Application Scenarios for Fmoc-D-Asp-OtBu in Research and Industrial Peptide Synthesis


Synthesis of Proteolytically Stable D-Aspartic Acid-Containing Therapeutic Peptides

Fmoc-D-Asp-OtBu is the building block of choice when designing peptide therapeutics that require extended in vivo half-life. As demonstrated by the comparative stability of D-Asp14 vs. L-Asp14 conjugates in vivo [1], incorporation of D-aspartic acid via this building block reduces susceptibility to endogenous proteases. This application scenario is particularly relevant for peptide hormones, antimicrobial peptides, and receptor-targeting peptides where pharmacokinetic optimization is critical.

Solid-Phase Synthesis of Peptides Requiring Orthogonal Side-Chain Protection for Post-Synthetic Modification

The tert-butyl (tBu) ester protection on the β-carboxyl group of Fmoc-D-Asp-OtBu is orthogonal to the base-labile Fmoc Nα-protection, enabling selective side-chain deprotection with TFA after chain assembly is complete . This makes the compound ideal for synthesizing peptides destined for subsequent conjugation (e.g., biotinylation, fluorophore attachment, or drug linker coupling) at the aspartic acid side chain, as well as for preparing peptide libraries with free carboxyl groups for further derivatization.

Preparation of D-Amino Acid-Containing Peptides for Structure-Activity Relationship (SAR) Studies

In medicinal chemistry programs exploring the effects of stereochemical inversion on target binding, Fmoc-D-Asp-OtBu provides a direct route to synthesize D-aspartic acid-containing analogs of bioactive peptides. By comparing peptides synthesized with Fmoc-D-Asp-OtBu against those made with Fmoc-L-Asp-OtBu (optical rotation −24 ± 2°) , researchers can quantitatively assess how D-configuration alters receptor affinity, selectivity, and functional activity, generating critical SAR data to guide lead optimization.

Automated Fmoc-SPPS of Standard and Long Peptides with Reliable Coupling Performance

Fmoc-D-Asp-OtBu is fully compatible with automated peptide synthesizers employing standard Fmoc/tBu protocols. With HPLC purity specifications of ≥98.0-99.0% and clear DMF solubility of 0.5 M , the compound meets the quality and formulation requirements for high-throughput peptide production in both academic core facilities and industrial peptide manufacturing settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-d-asp-otbu

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.